Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate is a complex organic compound featuring a pyrimidine ring with various substituents, including ethyl, methylthio, phenylamino, and carboxylate groups. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound is classified under pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals due to their biological activity against various diseases, including cancer .
The synthesis of Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate typically involves several steps of organic reactions. One common synthetic route includes the condensation reaction between ethyl 2-(methylthio)pyrimidine-5-carboxylate and aniline. This reaction is usually facilitated by a catalyst and requires controlled temperature conditions to achieve a high yield of the desired product.
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate has a molecular formula of and a molecular weight of approximately 289.35 g/mol. The structure features a pyrimidine ring with various substituents that influence its chemical properties and reactivity.
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives with enhanced biological activity or altered properties .
The mechanism of action for Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate primarily revolves around its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Its structure allows it to bind effectively to target proteins, potentially inhibiting their function or modulating their activity.
Relevant data indicates that these properties contribute significantly to its behavior in biological systems and during synthetic processes .
Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate has several scientific applications:
The unique combination of functional groups in this compound makes it a valuable candidate for further research into therapeutic applications .
Pyrimidine is a six-membered heterocyclic ring comprising two nitrogen atoms at positions 1 and 3. This scaffold serves as a foundational building block in nucleic acids (cytosine, thymine, uracil) and numerous pharmacologically active compounds. The structural versatility of pyrimidine allows strategic substitutions at C2, C4, C5, and C6 positions, enabling fine-tuning of electronic properties, steric bulk, and hydrogen-bonding capacity. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (CAS# 106475-47-2) exemplifies this modularity with three distinct functionalization sites:
Table 1: Key Structural Features of Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate
Position | Substituent | Chemical Role | Biological Significance |
---|---|---|---|
2 | Methylthio (SCH₃) | Electron-donating group | Enhances lipophilicity; coordinates with metal ions |
4 | Phenylamino (C₆H₅NH-) | π-Conjugated system | Facilitates π-stacking in kinase ATP-binding pockets |
5 | Ethoxycarbonyl (COOC₂H₅) | Electrophilic center | Enables hydrolysis to carboxylic acid or amide formation |
Core | Pyrimidine | Aromatic heterocycle | Provides planar geometry for target binding |
The molecular formula C₁₄H₁₅N₃O₂S (MW: 289.35 g/mol) balances moderate lipophilicity (calculated LogP ≈ 2.7) and polar surface area (≈77 Ų), adhering to drug-likeness parameters [1] [4]. Crystallographic studies reveal that the C4 phenylamino group adopts a near-perpendicular orientation relative to the pyrimidine plane, optimizing target binding through both hydrophobic and hydrogen-bonding interactions [2].
This compound serves as a pivotal synthetic intermediate for third-generation EGFR tyrosine kinase inhibitors (TKIs), particularly those targeting T790M resistance mutations in non-small cell lung cancer (NSCLC). Its structural features directly address key challenges in kinase inhibitor design:
Table 2: Pyrimidine-Based EGFR Inhibitors Derived from Structural Analogs
Drug Name | Target Mutations | Key Structural Features | Clinical Status |
---|---|---|---|
Osimertinib (AZD9291) | EGFR T790M/L858R | 2-(Methylthio)pyrimidine core with indole-acrylamide | FDA-approved (2015) |
Rociletinib (CO1686) | EGFR T790M | 2,4-Bis(anilino)pyrimidine with fluorinated tail | Phase III (discontinued) |
Olmutinib (HM61713) | EGFR T790M | 2-(Methylthio)pyrimidine with pyrimidine-5-carboxamide | Approved in Korea (2016) |
WZ4002 | EGFR T790M | 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbonitrile | Preclinical lead |
Recent innovations include:
The evolution of 4-(phenylamino)pyrimidine derivatives reflects three generations of kinase inhibitor development:
Table 3: Historical Milestones in Pyrimidine-Based Kinase Inhibitor Development
Year | Milestone | Impact |
---|---|---|
2001 | Imatinib approval (C2-aminopyrimidine) | Validated pyrimidines as kinase inhibitor scaffolds |
2012 | WZ4002 discovery | Introduced C2-methylthio for T790M mutant selectivity |
2015 | Osimertinib FDA approval | First 3rd-gen EGFR TKI; derived from WZ4002 core |
2018 | Rociletinib phase III data | Highlighted metabolic challenges (fluorinated analogs) |
2021 | Dual CDK2/TRKA inhibitors | Expanded therapeutic applications beyond EGFR mutants |
2024 | Triple-mutant EGFR inhibitors | Addressed C797S-mediated resistance |
Synthetic methodologies have co-evolved with biological applications:
Future directions focus on polypharmacology (e.g., pyrazolo[1,5-a]pyrimidine-based dual CDK2/TRKA inhibitors) and prodrug strategies leveraging the C5 ethyl ester for tissue-specific activation [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7